molecular formula C7H9NO3S B1265443 4-Amino-3-methylbenzenesulfonic acid CAS No. 98-33-9

4-Amino-3-methylbenzenesulfonic acid

Cat. No.: B1265443
CAS No.: 98-33-9
M. Wt: 187.22 g/mol
InChI Key: WQTCZINVPXJNEL-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzenesulfonic acid is an organic compound with the molecular formula C₇H₉NO₃S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .

Mechanism of Action

Mode of Action

The mode of action of 4-Amino-3-methylbenzenesulfonic acid is not well-documented. The compound is an aromatic amine with a sulfonic acid group, which suggests it might undergo various chemical reactions. For instance, it can participate in sulfonation reactions under microwave irradiation .

Biochemical Pathways

Aromatic amines and sulfonic acids are known to play roles in various biochemical processes, including the synthesis of drugs, dyes, and pigments .

Pharmacokinetics

Its water solubility suggests it could be well-absorbed and distributed in the body .

Result of Action

It’s known that the compound can be used directly in the manufacture of dyes , suggesting it may have a role in coloration processes at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be affected by factors such as pH, temperature, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-methylbenzenesulfonic acid can be synthesized through the sulfonation of 3-methylaniline (m-toluidine). The sulfonation reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out by heating 3-methylaniline with sulfuric acid at elevated temperatures, usually between 150-185°C .

Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The reaction mixture is often subjected to continuous stirring and controlled heating to ensure uniform sulfonation. After the reaction, the product is neutralized with a base, such as sodium hydroxide, and purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-3-methylbenzenesulfonic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-methylbenzenesulfonic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both an amino group and a sulfonic acid group makes it a versatile intermediate in organic synthesis, particularly in the production of dyes and pigments .

Properties

IUPAC Name

4-amino-3-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTCZINVPXJNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059167
Record name Benzenesulfonic acid, 4-amino-3-methyl-
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-33-9
Record name 4-Amino-3-methylbenzenesulfonic acid
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Record name 6-Aminotoluene-3-sulfonic acid
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Record name 4-Amino-3-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-3-methyl-
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Record name Benzenesulfonic acid, 4-amino-3-methyl-
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Record name 3-methylsulphanilic acid
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Record name 6-AMINOTOLUENE-3-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can we determine the reactivity of specific functional groups within 4-amino-3-methylbenzenesulfonic acid?

A1: The reactivity of individual functional groups in this compound can be studied using the hydrogen-isotope exchange reaction (T-for-H exchange) with tritiated water vapor (HTO). [] This method allows for dynamic observation of the exchange reaction and, by applying the A″-McKay plot method, the rate constant for each functional group can be determined. [] This approach provides valuable insights into the reactivity of the amino and sulfonic acid groups within the molecule.

Q2: Can the reactivity of this compound be predicted or compared to other similar compounds?

A2: Yes, the additive property of the Hammett's rule can be applied to predict and compare the reactivity of this compound with other related compounds. [] By analyzing the T-for-H exchange reaction data and utilizing Hammett's substituent constants, we can gain a quantitative understanding of how different substituents influence the overall reactivity of this class of compounds. [] This information is valuable for designing new molecules with tailored reactivity for specific applications.

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